molecular formula C15H24N2O3S B4849935 N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide

N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide

Cat. No. B4849935
M. Wt: 312.4 g/mol
InChI Key: OPKFKLWWLQFZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide, also known as BSA-NB, is a chemical compound that has been widely used in scientific research due to its unique properties. BSA-NB is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.

Scientific Research Applications

N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide has been extensively used in scientific research as a tool to study the role of CA IX in cancer progression and metastasis. CA IX is a transmembrane protein that is highly expressed in hypoxic regions of solid tumors and is associated with poor prognosis and resistance to chemotherapy. N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide has been shown to inhibit the activity of CA IX and reduce the growth and metastasis of cancer cells in vitro and in vivo.

Mechanism of Action

N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide inhibits the activity of CA IX by binding to the active site of the enzyme and blocking the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in the extracellular pH of cancer cells, which impairs their ability to invade and metastasize. N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide also induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide has been shown to have several biochemical and physiological effects on cancer cells, including inhibition of cell proliferation, migration, invasion, and angiogenesis. N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide also induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide has several advantages as a research tool, including its high potency and selectivity for CA IX, its ability to inhibit the growth and metastasis of cancer cells, and its low toxicity in normal cells. However, N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide also has some limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential off-target effects on other carbonic anhydrase isoforms.

Future Directions

There are several future directions for research on N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide, including its potential use as a diagnostic and prognostic marker for cancer, its combination with other cancer therapies, and its development as a therapeutic agent for other diseases, such as osteoporosis and glaucoma. Further studies are also needed to optimize the synthesis and formulation of N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide and to investigate its pharmacokinetics and pharmacodynamics in vivo.

properties

IUPAC Name

N-tert-butyl-3-(butylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-5-6-10-16-21(19,20)13-9-7-8-12(11-13)14(18)17-15(2,3)4/h7-9,11,16H,5-6,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKFKLWWLQFZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.